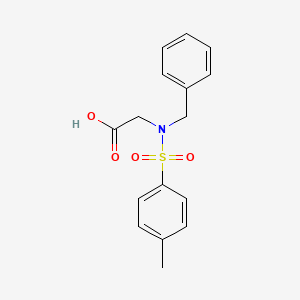

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid

Übersicht

Beschreibung

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is an organic compound with the molecular formula C16H17NO4S It is characterized by the presence of a benzyl group, a methylphenylsulfonamido group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid typically involves the reaction of N-benzyl-4-methylphenylsulfonamide with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Reaction Conditions:

Reagents: N-benzyl-4-methylphenylsulfonamide, chloroacetic acid, base (e.g., sodium hydroxide)

Solvent: Typically, an aqueous or organic solvent such as ethanol or methanol

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Time: The reaction time can vary but is generally completed within a few hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation

Substitution: Reagents such as alcohols or amines in the presence of catalysts or activating agents

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Esters or amides

Wissenschaftliche Forschungsanwendungen

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzyl and methylphenyl groups can interact with hydrophobic pockets in proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-benzyl-4-methylphenylsulfonamide

- N-benzyl-4-methylphenylsulfonyl chloride

- N-benzyl-4-methylphenylsulfonyl glycine

Uniqueness

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is unique due to the presence of both the sulfonamide and acetic acid functionalities, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Biologische Aktivität

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with 4-methylphenylsulfonyl chloride, followed by acetic acid to form the final product. The characterization is usually confirmed through spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research has demonstrated that sulfonamide compounds exhibit significant antibacterial properties. In a study evaluating various sulfonamide derivatives, it was found that compounds similar in structure to this compound showed potent activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| N,N-Diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide (8j) | 12.5 | 25 |

| This compound | TBD | TBD |

The exact MIC values for this compound were not specified in the reviewed literature but are anticipated to be comparable based on structural similarities.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study on related compounds found that modifications in the benzyl group significantly affected cytotoxicity against various cancer cell lines, including leukemia models. For instance, analogues with similar structural motifs showed IC50 values ranging from 0.94 µM to 18.8 µM against different leukemia cell lines.

Table 2: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (4e) | NB4 | 0.94 |

| N-benzylacetamide | HL60 | 1.62 |

| This compound | TBD | TBD |

The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death. In cancer cells, similar mechanisms may involve interference with critical signaling pathways necessary for cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the phenyl ring significantly influences both antibacterial and anticancer activities. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish activity depending on their position relative to the sulfonamide moiety.

Case Studies

- Antibacterial Evaluation : A series of compounds were synthesized and evaluated for their antibacterial efficacy against resistant strains of MRSA, E. coli, and others. The results indicated that modifications in the sulfonamide structure led to enhanced potency.

- Cytotoxicity Screening : Compounds structurally related to this compound were screened against various cancer cell lines, revealing promising results in inhibiting cell growth at low concentrations.

Eigenschaften

IUPAC Name |

2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-16(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTANZMSACMJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303933 | |

| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20158-69-4 | |

| Record name | 20158-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.